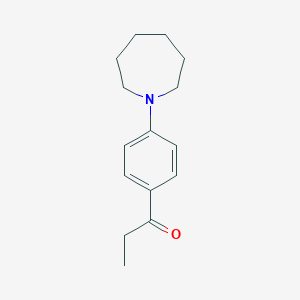
1-(4-(Azepan-1-YL)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Azepan-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H21NO It is characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azepan-1-YL)phenyl)propan-1-one typically involves the reaction of 4-bromoacetophenone with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Azepan-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(4-(Azepan-1-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Azepan-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological membranes, enhancing the compound’s ability to penetrate cells. Additionally, the phenyl and propanone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar structure but with a dimethylamino group instead of an azepane ring.
1-(4-Benzoylpiperazin-1-yl)propan-1-one: Contains a piperazine ring instead of an azepane ring.
1-(4-piperazin-1-ylphenyl)ethanone: Similar structure with a piperazine ring and an ethanone moiety.
Uniqueness
1-(4-(Azepan-1-YL)phenyl)propan-1-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with biological targets and improve its solubility and stability compared to similar compounds.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-[4-(azepan-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-15(17)13-7-9-14(10-8-13)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |
Clé InChI |
KCMKACCLKVQNAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















